N-tert-butyl-4-formylpiperazine-1-carboxamide
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Overview
Description
N-tert-butyl-4-formylpiperazine-1-carboxamide is a chemical compound with the molecular formula C10H19N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals and chemical research .
Preparation Methods
The synthesis of N-tert-butyl-4-formylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with tert-butyl isocyanate and formylating agents. One common method includes the following steps:
Formation of tert-butyl piperazine: Piperazine is reacted with tert-butyl isocyanate to form tert-butyl piperazine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-tert-butyl-4-formylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-tert-butyl-4-formylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites and interact with different biological targets .
Comparison with Similar Compounds
N-tert-butyl-4-formylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate: This compound has a similar structure but contains a benzyl group instead of a formyl group, which may result in different biological activities and chemical reactivity.
1-Boc-piperidine-4-carboxaldehyde: This compound has a piperidine ring instead of a piperazine ring and a Boc (tert-butoxycarbonyl) protecting group, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-tert-butyl-4-formylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)11-9(15)13-6-4-12(8-14)5-7-13/h8H,4-7H2,1-3H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNZGCSMHUNJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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